molecular formula C28H25ClN2O2 B444544 10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 351163-00-3

10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444544
CAS No.: 351163-00-3
M. Wt: 457g/mol
InChI Key: YHUPLGOEEUCBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of acetyl, chlorophenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, chlorobenzene, and methylbenzene, under conditions such as refluxing in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Properties

CAS No.

351163-00-3

Molecular Formula

C28H25ClN2O2

Molecular Weight

457g/mol

IUPAC Name

5-acetyl-9-(2-chlorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25ClN2O2/c1-17-11-13-19(14-12-17)28-27-24(30-23-9-5-6-10-25(23)31(28)18(2)32)15-20(16-26(27)33)21-7-3-4-8-22(21)29/h3-14,20,28,30H,15-16H2,1-2H3

InChI Key

YHUPLGOEEUCBGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

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